molecular formula C25H17FN2OS B388602 2-{[(4-FLUORONAPHTHALEN-1-YL)METHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE

2-{[(4-FLUORONAPHTHALEN-1-YL)METHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B388602
M. Wt: 412.5g/mol
InChI Key: RGUBLJTXQBLHAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-FLUORONAPHTHALEN-1-YL)METHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, with additional functional groups that enhance its reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-FLUORONAPHTHALEN-1-YL)METHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting with the preparation of the quinazolinone core One common method involves the cyclization of anthranilic acid derivatives with isocyanates or carbodiimidesThe phenyl group is often introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-FLUORONAPHTHALEN-1-YL)METHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Properties

Molecular Formula

C25H17FN2OS

Molecular Weight

412.5g/mol

IUPAC Name

2-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-3-phenylquinazolin-4-one

InChI

InChI=1S/C25H17FN2OS/c26-22-15-14-17(19-10-4-5-11-20(19)22)16-30-25-27-23-13-7-6-12-21(23)24(29)28(25)18-8-2-1-3-9-18/h1-15H,16H2

InChI Key

RGUBLJTXQBLHAN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C5=CC=CC=C45)F

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C5=CC=CC=C45)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.